molecular formula C18H15N3O4 B2664105 N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide CAS No. 1428367-35-4

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2664105
CAS No.: 1428367-35-4
M. Wt: 337.335
InChI Key: FDWIVVIVUPROSE-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This hybrid compound incorporates two pharmaceutically relevant moieties: a furan-2-carboxamide and a 5-methylisoxazole-4-carboxamide, linked through an indoline core. These structural features are associated with diverse biological activities, making the compound a valuable scaffold for investigating new therapeutic agents. Preliminary research on analogous structures suggests potential research applications. Furan-2-carboxamide derivatives have been identified as novel microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells, positioning them as candidates for anticancer research . Related compounds have also demonstrated potent antibiofilm activity against Pseudomonas aeruginosa by potentially interfering with the LasR quorum-sensing system, indicating promise as anti-virulence agents . Furthermore, the 5-methylisoxazole-4-carboxamide group is a recognized pharmacophore in kinase inhibitor design. For instance, similar compounds have shown potent and selective inhibitory activity against FLT3 kinase, a key target in acute myeloid leukemia , and are also investigated as modulators of AMPA receptors for pain management . The mechanism of action is likely multifaceted and dependent on the specific biological target under investigation. It may involve the stabilization of cellular microtubules to disrupt cell division or the antagonism of bacterial quorum-sensing receptors to suppress virulence factor production . Researchers can utilize this compound as a chemical tool to probe these and other biological pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-14(10-19-25-11)17(22)20-13-5-4-12-6-7-21(15(12)9-13)18(23)16-3-2-8-24-16/h2-5,8-10H,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWIVVIVUPROSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Furan Ring: The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acid chloride in the presence of a Lewis acid catalyst.

    Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the indole, furan, and isoxazole moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the methyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing novel materials and exploring new chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isobutoxybenzenesulfonamide
  • N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide
  • 2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide

Uniqueness

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural arrangement comprising an indole moiety, a furan ring, and an isoxazole carboxamide functional group. The synthesis typically involves multi-step organic reactions, beginning with the preparation of indole and furan intermediates. These intermediates are subsequently coupled under specific conditions to yield the final product.

Synthetic Route Overview

StepDescription
Formation of Indoline Reduction of indole derivatives using reducing agents like sodium borohydride.
Furan-2-Carbonylation Friedel-Crafts acylation with furan and acyl chlorides in the presence of Lewis acids.
Isoxazole Formation Coupling of the furan-2-carbonyl indoline with isoxazole derivatives under basic conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind effectively to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease processes.
  • Anti-inflammatory Activity : Research indicates that it may possess properties that reduce inflammation.
  • Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Biological Evaluations

Various studies have been conducted to evaluate the biological activity of this compound. Here are some key findings:

In Vitro Studies

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. IC50 values ranged from 10 to 25 µM, indicating moderate potency.
  • Enzyme Inhibition : Inhibition assays revealed that this compound effectively inhibited enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Mechanistic Studies : Molecular docking simulations indicated strong binding affinity to the active sites of target enzymes, confirming its potential as a lead compound for drug development.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant anti-cancer activity through apoptosis induction in cancer cells .
  • Study 2 : Another investigation demonstrated anti-inflammatory effects in a murine model of arthritis, where treatment with the compound resulted in reduced swelling and pain scores compared to control groups .

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